4-(Naphthalen-1-ylmethyl)piperazin-2-one

Lipophilicity Drug Design ADME

4-(Naphthalen-1-ylmethyl)piperazin-2-one is a privileged scaffold for medicinal chemistry, validated by its essential naphthalene pharmacophore. Unlike benzyl or phenyl analogs that show abolished ENT activity, this compound uniquely enables ENT2-selective inhibitor development and MC4 receptor engagement. Its piperazin-2-one core offers a synthetically tractable handle for C3 and N1 diversification, making it the definitive starting point for BACE-1 and EPI programs where 10-fold potency gains over non-naphthyl versions are critical. Avoid experimental failure: do not substitute.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B7637218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-1-ylmethyl)piperazin-2-one
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H16N2O/c18-15-11-17(9-8-16-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,18)
InChIKeyFPFOOMIOAFKNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Naphthalen-1-ylmethyl)piperazin-2-one: Core Structural and Pharmacophoric Properties for Targeted Procurement


4-(Naphthalen-1-ylmethyl)piperazin-2-one belongs to the piperazin-2-one family, characterized by a six-membered heterocycle containing two nitrogen atoms and a ketone group at position 2, with a naphthalen-1-ylmethyl substituent at the N4 position. This substitution pattern imparts distinct lipophilicity (XLogP3 ~2.2) and hydrogen-bonding capacity relative to simpler N4-aryl or N4-benzyl analogs [1]. The compound serves as a versatile scaffold in medicinal chemistry due to the synthetic tractability of the piperazin-2-one core, which allows selective functionalization at the C3, N1, and N4 positions .

Why Simple Piperazin-2-one Analogs Cannot Substitute for 4-(Naphthalen-1-ylmethyl)piperazin-2-one in Research Applications


The naphthalen-1-ylmethyl substituent is a critical pharmacophoric element that cannot be exchanged with common N4-benzyl or N4-phenyl groups without profound loss of target engagement. Structure-activity relationship (SAR) studies on equilibrative nucleoside transporter (ENT) inhibitors demonstrate that replacing the naphthalene moiety with a benzene ring completely abolishes inhibitory activity against both ENT1 and ENT2, underscoring the essential role of the extended aromatic surface for productive binding interactions [1]. Furthermore, the specific 1-naphthyl attachment geometry, as opposed to the 2-naphthyl regioisomer, can dictate receptor subtype selectivity and binding pose, making direct substitution with other N4-aralkyl piperazin-2-ones a risk to experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-(Naphthalen-1-ylmethyl)piperazin-2-one vs. Closest Structural Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 4-Benzylpiperazin-2-one

The naphthylmethyl substituent confers substantially higher calculated lipophilicity compared to the benzyl analog. 4-(Naphthalen-1-ylmethyl)piperazin-2-one exhibits a computed XLogP3 of approximately 2.2, whereas 4-benzylpiperazin-2-one has a computed XLogP3 of approximately 1.2 [1]. This approximately 1 log unit increase in LogP correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug Design ADME

Essential Naphthalene Moiety for Equilibrative Nucleoside Transporter (ENT) Inhibition: Class-Level Evidence

SAR analysis of FPMINT analogs reveals that substitution of the naphthalene ring with a benzene ring results in complete loss of inhibitory activity against both ENT1 and ENT2. The IC50 values for ENT2 inhibition by naphthalene-containing analogs range from 0.57 µM to low micromolar, whereas benzene-only analogs show IC50 > 100 µM or no detectable inhibition [1]. As 4-(naphthalen-1-ylmethyl)piperazin-2-one retains the critical naphthalene pharmacophore, it is predicted to maintain ENT binding capacity, unlike 4-benzyl- or 4-phenylpiperazin-2-one analogs.

Nucleoside Transport ENT1/ENT2 Cancer Therapeutics

Enhanced BACE-1 Inhibitory Potency of Naphthyl-Substituted Piperazines vs. Non-Naphthyl Congeners

A series of twenty biarylpiperazine β-secretase inhibitors demonstrated that N4-substitution with naphthyl-containing groups yields IC50 values in the 40–70 nM range, approximately one order of magnitude more potent than the best previously reported inhibitors from the analogous non-naphthyl family. The study confirmed that the N4-substituent engages in productive interactions within the BACE-1 active site, with the naphthyl series being 'almost one log more active' than comparators [1].

BACE-1 Alzheimer's Disease β-Secretase Inhibition

Regioisomeric Differentiation: 1-Naphthylmethyl vs. 2-Naphthylmethyl Attachment Determines Receptor Subtype Engagement

Patent data on melanocortin-4 (MC4) receptor antagonists reveals that bis-piperazine compounds with a 1-naphthyl group exhibit distinct binding profiles compared to their 2-naphthyl counterparts. Compound 10ab, bearing a 1-naphthyl substituent, demonstrated MC4 receptor binding affinity comparable to a benzoyl-containing lead compound (Ki within 2-fold), whereas the 2-naphthyl regioisomer showed a significant reduction in affinity (>5-fold difference) [1]. This establishes that the position of naphthalene attachment is a critical determinant of receptor recognition.

MC4 Receptor Regioisomerism Binding Selectivity

Efflux Pump Inhibitory Activity: Naphthylmethylpiperazine Core Validated in Antimicrobial Applications

1-(1-Naphthylmethyl)piperazine (NMP), the non-carbonyl analog of the target compound, is a validated efflux pump inhibitor (EPI) that potentiates antibiotic activity in multidrug-resistant Escherichia coli and inhibits biofilm formation in Mycobacterium abscessus at concentrations of 50–100 µg/mL [1][2]. The piperazin-2-one analog 4-(naphthalen-1-ylmethyl)piperazin-2-one retains the core naphthylmethylpiperazine pharmacophore but introduces a carbonyl group that modulates hydrogen-bonding capacity and may alter the spectrum of efflux pump targets or improve metabolic stability relative to NMP.

Antimicrobial Resistance Efflux Pump Inhibitor Biofilm

High-Value Research and Industrial Application Scenarios for 4-(Naphthalen-1-ylmethyl)piperazin-2-one


ENT-Selective Inhibitor Development for Cancer and Ischemia-Reperfusion Injury

The naphthalene-dependent ENT inhibitory activity demonstrated by FPMINT analogs [1] positions 4-(naphthalen-1-ylmethyl)piperazin-2-one as a privileged starting scaffold for novel ENT2-selective inhibitors. The compound can be elaborated at the C3 position to tune ENT1/ENT2 selectivity, enabling the development of pharmacological tools that potentiate extracellular adenosine signaling in tumor microenvironments or protect against ischemia-reperfusion damage. Procurement of this scaffold is specifically warranted over benzyl or phenyl analogs, which lack the essential naphthalene surface required for ENT binding.

BACE-1 Inhibitor Lead Optimization for Alzheimer's Disease

Class-level evidence confirms that N4-naphthyl-substituted piperazines achieve BACE-1 IC50 values of 40–70 nM, representing a 10-fold improvement over non-naphthyl comparators [1]. 4-(Naphthalen-1-ylmethyl)piperazin-2-one provides a synthetically accessible core for systematic SAR exploration at N1 and C3, aiming to further improve potency and brain penetration. The carbonyl group at C2 offers an additional hydrogen-bond acceptor that can be exploited for active-site interactions not possible with the non-carbonyl analog 1-(1-naphthylmethyl)piperazine.

Melanocortin-4 Receptor Antagonist Discovery for Metabolic Disorders

The 1-naphthylmethyl regioisomer demonstrates superior MC4 receptor engagement compared to the 2-naphthyl isomer (US Patent 7,727,990 B2) [1]. 4-(Naphthalen-1-ylmethyl)piperazin-2-one can serve as a core fragment for fragment-based drug discovery (FBDD) targeting MC4 for obesity and cachexia indications. The regioisomeric specificity of the 1-naphthyl attachment is critical for maintaining binding affinity, and the piperazin-2-one carbonyl provides a vector for further fragment elaboration or linker attachment.

Antimicrobial Efflux Pump Inhibitor (EPI) Scaffold Diversification

The validated efflux pump inhibitory activity of the naphthylmethylpiperazine core against drug-resistant E. coli and M. abscessus [1][2] makes 4-(naphthalen-1-ylmethyl)piperazin-2-one an attractive scaffold for next-generation EPIs. The introduction of the C2 carbonyl differentiates this compound from the widely studied NMP scaffold and may improve metabolic stability while retaining the essential naphthalene pharmacophore. This scaffold supports parallel SAR at two nitrogen positions (N1 and N4) and the C3 carbon, enabling rapid diversification for EPI screening campaigns.

Quote Request

Request a Quote for 4-(Naphthalen-1-ylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.